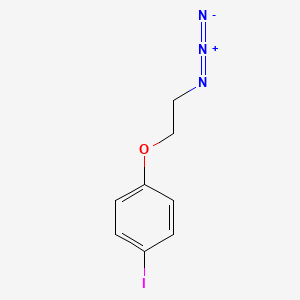

1-(2-Azidoethoxy)-4-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Azidoethoxy)-4-iodobenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethoxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzene to form 4-iodophenol. This intermediate is then reacted with 2-bromoethanol to yield 1-(2-bromoethoxy)-4-iodobenzene. Finally, the azido group is introduced by reacting 1-(2-bromoethoxy)-4-iodobenzene with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Click Reactions: The azido group can participate in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Click Reactions: Copper sulfate (CuSO₄) and sodium ascorbate in a mixture of water and tert-butanol.

Reduction Reactions: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in ether.

Major Products Formed

Substitution Reactions: Products include 1-(2-azidoethoxy)-4-substituted benzene derivatives.

Click Reactions: Formation of 1,2,3-triazole derivatives.

Reduction Reactions: Formation of 1-(2-aminoethoxy)-4-iodobenzene.

Scientific Research Applications

1-(2-Azidoethoxy)-4-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the development of advanced materials, such as photoresists and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethoxy)-4-iodobenzene primarily involves its reactivity towards nucleophiles and its participation in click chemistry. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications, including drug development and materials science . The iodine atom can be substituted with other functional groups, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

1-(2-Azidoethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.

1-(2-Azidoethoxy)-4-chlorobenzene: Contains a chlorine atom instead of iodine.

1-(2-Azidoethoxy)-4-fluorobenzene: Features a fluorine atom in place of iodine.

Uniqueness

1-(2-Azidoethoxy)-4-iodobenzene is unique due to the presence of both an azido group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine make it particularly useful in substitution reactions and as a leaving group in various transformations .

Biological Activity

1-(2-Azidoethoxy)-4-iodobenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings surrounding this compound, providing a comprehensive overview.

Chemical Structure and Properties

This compound is structurally characterized by the presence of an azido group (-N₃) and an iodo group (-I) attached to a benzene ring. The molecular formula is C₉H₈N₃O, with a molecular weight of approximately 195.18 g/mol. The compound's structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodophenol with azidoethanol under controlled conditions. The process can be summarized as follows:

- Starting Materials : 4-Iodophenol and azidoethanol.

- Reagents : Use of solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to facilitate the reaction.

- Conditions : The reaction is generally carried out under reflux conditions for a specified duration to ensure complete conversion.

Antimicrobial Activity

Research has indicated that compounds containing azido and iodo groups exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12.5 µg/mL |

| This compound | E. coli | 25 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, research found that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 (breast cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.0 |

| HeLa | 20.5 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

- Caspase Activation : Triggering apoptotic pathways through caspase-3 and caspase-9 activation.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Study on Antimicrobial Activity : A comparative study on azido-substituted phenyl compounds revealed that those with halogen substitutions exhibited enhanced antibacterial activity, supporting the notion that halogenated derivatives are promising candidates for antibiotic development .

- Anticancer Research : A recent investigation into various azido-containing compounds demonstrated their efficacy in reducing tumor growth in xenograft models, emphasizing the therapeutic potential of such compounds in oncology .

Properties

IUPAC Name |

1-(2-azidoethoxy)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOJDFWWVXNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN=[N+]=[N-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.